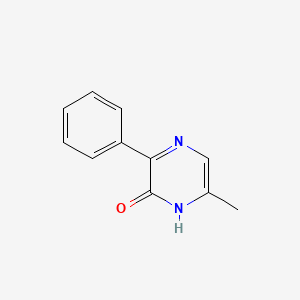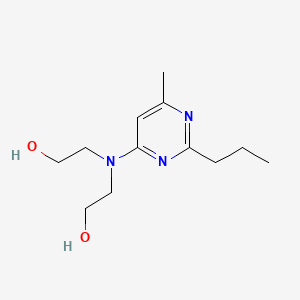
2,2'-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31404 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves several steps. One common method includes the reaction of 6-methyl-2-propylpyrimidine-4-amine with diethanolamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol can be compared with other similar compounds such as:
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)aminoethanol: This compound has a similar structure but differs in the functional groups attached to the pyrimidine ring.
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)diethanolamine: Another related compound with variations in the substituents on the pyrimidine ring.
The uniqueness of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
22177-56-6 |
|---|---|
Formule moléculaire |
C12H21N3O2 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
2-[2-hydroxyethyl-(6-methyl-2-propylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H21N3O2/c1-3-4-11-13-10(2)9-12(14-11)15(5-7-16)6-8-17/h9,16-17H,3-8H2,1-2H3 |
Clé InChI |
CQDORQXCAOMVBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC(=CC(=N1)N(CCO)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


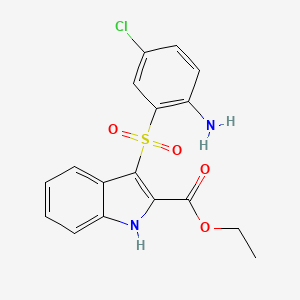
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
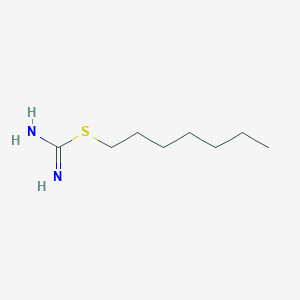
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
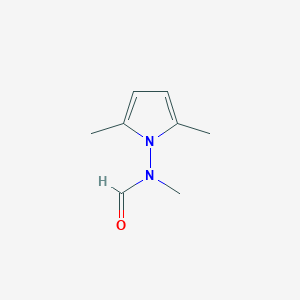
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
![2-{[(3R)-Oxolan-3-yl]oxy}aniline](/img/structure/B12897648.png)
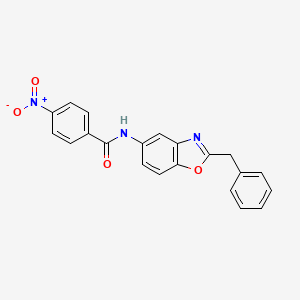
![4-(Hydroxymethyl)benzo[d]oxazole-2-carboxamide](/img/structure/B12897663.png)
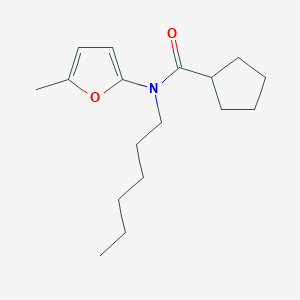
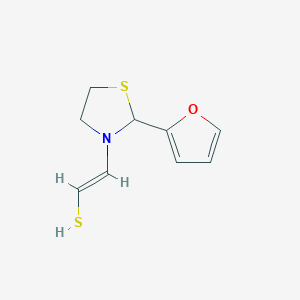
![3-(4-bromophenyl)-5-[(E)-prop-1-enyl]-1,2-oxazole](/img/structure/B12897679.png)
